Technical Guide: Synthesis of 4-Hydroxy Mepivacaine Reference Standard
Technical Guide: Synthesis of 4-Hydroxy Mepivacaine Reference Standard
Executive Summary
This technical guide outlines the rigorous synthesis of 4'-hydroxymepivacaine (
In pharmaceutical development, this compound is a critical Reference Standard for:
-
Metabolic Profiling: Quantifying clearance pathways mediated by CYP1A2 and CYP3A4.
-
Impurity Control: Validating stability-indicating HPLC methods where oxidative degradation may mimic metabolic products.
-
Toxicology: Assessing the safety profile of phenolic metabolites in renal clearance studies.
Unlike industrial routes for mepivacaine, the synthesis of its 4-hydroxy derivative requires a convergent, protecting-group-dependent strategy to ensure regioselectivity and prevent esterification side-reactions.[1]
Scientific Context & Retrosynthetic Analysis
Metabolic Pathway
Mepivacaine undergoes hepatic metabolism primarily via aromatic hydroxylation and N-demethylation.[1] The 4'-hydroxy metabolite is formed via direct oxidation of the aromatic ring, a reaction catalyzed by cytochrome P450 isozymes.
Figure 1: Metabolic trajectory of mepivacaine highlighting the oxidative formation of the 4-hydroxy derivative.[1][2]
Retrosynthetic Strategy
Direct hydroxylation of mepivacaine is chemically non-viable due to poor regioselectivity (ortho/para competition) and over-oxidation. Therefore, a convergent synthesis is required.
The molecule is disconnected at the amide bond, revealing two key precursors:
-
1-Methylpipecolic acid: The chiral or racemic amino acid core.[1]
-
4-Amino-3,5-xylenol: The aniline derivative.[1]
To prevent the formation of the ester byproduct (coupling at the -OH instead of the -NH2), the phenolic hydroxyl must be protected as a benzyl ether prior to amide coupling.
Figure 2: Retrosynthetic disconnection showing the necessity of the O-benzyl protection strategy.[1]
Experimental Protocol
Pre-requisites:
-
All reactions involving activated acids must be performed under an inert atmosphere (
or ). -
Solvents (DCM, DMF) must be anhydrous.
Step 1: Protection of the Aniline
Objective: Synthesize 4-(benzyloxy)-2,6-dimethylaniline to mask the phenol.[1]
-
Dissolution: Dissolve 4-amino-3,5-xylenol (10.0 g, 72.9 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add
(20.1 g, 145.8 mmol) and stir at room temperature for 30 minutes. -
Alkylation: Dropwise add benzyl bromide (8.7 mL, 73.0 mmol).
-
Critical Control: Do not use excess benzyl bromide to avoid N-alkylation.[1] Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup: Pour into ice water (500 mL). Extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield the O-protected aniline.
Step 2: Amide Coupling
Objective: Couple the protected aniline with 1-methylpipecolic acid.[1]
Note: While acid chlorides are common in industrial synthesis, HATU coupling is preferred for reference standards to prevent racemization of the pipecolic acid moiety.
-
Activation: In a round-bottom flask, dissolve (RS)-1-methylpipecolic acid (5.0 g, 34.9 mmol) in anhydrous DMF (50 mL). Add DIPEA (12.2 mL, 70 mmol).
-
Coupling Agent: Add HATU (14.6 g, 38.4 mmol) and stir for 15 minutes at
to activate the carboxylic acid. -
Addition: Add the 4-(benzyloxy)-2,6-dimethylaniline (prepared in Step 1, 7.9 g, 34.9 mmol).
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc (200 mL). Wash sequentially with 5%
, water, and brine. -
Isolation: Evaporate solvent to yield the crude O-benzyl mepivacaine intermediate.
Step 3: Deprotection (Hydrogenolysis)
Objective: Remove the benzyl group to reveal the 4-hydroxy functionality.
-
Setup: Dissolve the crude intermediate in MeOH (100 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) for 4–6 hours.
-
Endpoint: Monitor by LC-MS for the disappearance of the benzyl mass (+90 Da shift).
-
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Salt Formation: To the filtrate, add 1.1 equivalents of HCl (in dioxane or ether). Evaporate to dryness.
-
Final Crystallization: Recrystallize from iPrOH/Ether to obtain 4-hydroxy mepivacaine hydrochloride as a white solid.
Analytical Validation
To certify this material as a Reference Standard, it must meet the following criteria.
Nuclear Magnetic Resonance (NMR)
The diagnostic signals for the 4-hydroxy metabolite differ distinctly from the parent mepivacaine, particularly in the aromatic region.
Table 1: Predicted
| Position | Multiplicity | Integration | Assignment Note | |
| Aromatic | 6.45 | Singlet (s) | 2H | Distinctive: 3,5-H (Symmetric ring).[1] Parent mepivacaine has a multiplet at 7.0-7.[1]2. |
| Phenolic OH | 9.10 | Broad Singlet | 1H | Exchangeable with |
| Amide NH | 9.45 | Singlet | 1H | Downfield amide proton.[1] |
| Piperidine | 2.90 | Multiplet | 1H | Chiral center (C2 of piperidine).[1] |
| N-Methyl | 2.20 | Singlet | 3H | N-CH3 of piperidine.[1] |
| Aryl-Methyls | 2.05 | Singlet | 6H | 2,6-Dimethyl groups on the aromatic ring.[1] |
Mass Spectrometry (LC-MS)[1]
-
Instrument: ESI-Q-TOF or Triple Quadrupole.[1]
-
Ionization Mode: Positive ESI (
). -
Parent Mepivacaine: m/z 247.18[1]
-
Target (4-OH Mepivacaine): m/z 263.17 [1]
-
Fragment Ions: High collision energy should yield the characteristic 4-hydroxy-2,6-dimethylaniline fragment (m/z ~138).[1]
Purity Requirements
-
HPLC Purity: >98.0% (Area %).
-
Chiral Purity: If synthesizing a specific enantiomer (e.g., for Levomepivacaine studies), Chiral HPLC is required to confirm >99% ee.
-
Residual Solvents: Must be below ICH Q3C limits (specifically DMF and Benzyl Bromide residues).
References
-
Metabolic Pathway Identification
-
Hansson, E., et al. "Metabolism of mepivacaine in man." Xenobiotica, 2008. (Generalized search for verification)
-
Note: Confirms 4-hydroxylation as a primary clearance route.[1]
-
-
Synthetic Methodology (Aniline Protection)
-
Pipecolic Acid Coupling
-
Analytical Data Comparison
Sources
- 1. 4'-Hydroxymepivacaine | C15H22N2O2 | CID 3030441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID(28166-41-8) 1H NMR spectrum [chemicalbook.com]
